molecular formula C6H9ClO2 B8528409 4-Oxohexanoyl chloride

4-Oxohexanoyl chloride

Cat. No.: B8528409
M. Wt: 148.59 g/mol
InChI Key: CXUVSBMLACDZFL-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₉ClO₂, and it has a molecular weight of 148.55 g/mol. Structurally, it combines the reactivity of an acyl chloride (–COCl) with a ketone (–CO–), making it a versatile intermediate in organic synthesis. While direct studies on this compound are sparse in the provided evidence, its properties can be inferred from structurally related acyl chlorides and ketone-bearing analogs .

Acyl chlorides are highly reactive, often used to introduce carbonyl groups into molecules. The presence of the ketone in 4-oxohexanoyl chloride may influence its reactivity and stability compared to simpler acyl chlorides, such as acetyl chloride or oxalyl chloride.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

4-oxohexanoyl chloride

InChI

InChI=1S/C6H9ClO2/c1-2-5(8)3-4-6(7)9/h2-4H2,1H3

InChI Key

CXUVSBMLACDZFL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalyl Chloride (C₂O₂Cl₂)

  • Molecular Weight : 126.93 g/mol
  • Reactivity : Exceptionally reactive due to two chloride groups, enabling rapid chlorination and dehydration reactions.
  • Applications : Widely used in synthesizing acid chlorides, pharmaceuticals, and agrochemicals .
  • Key Differences: Unlike 4-oxohexanoyl chloride, oxalyl chloride lacks a ketone group and is a diacyl chloride, making it more reactive but less selective in reactions.

4-Oxocyclohexanecarbonyl Chloride

  • Molecular Formula : C₇H₉ClO₂ (inferred from name)
  • Structure : Contains a cyclohexane ring with a ketone and acyl chloride group, introducing steric hindrance.
  • Reactivity: The cyclic structure may reduce reactivity compared to linear this compound due to conformational constraints .

2-[2,4-Di-tert-pentylphenoxy]hexanoyl Chloride

  • Molecular Formula : C₂₂H₃₅ClO₂ (EC 263-825-7)
  • Applications : Used in specialty chemical synthesis, particularly where bulky substituents are required.
  • Key Differences: The bulky tert-pentylphenoxy group contrasts with the simpler alkyl chain of this compound, affecting solubility and reaction kinetics .

Data Table: Comparative Analysis of Acyl Chlorides

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₆H₉ClO₂ 148.55 Acyl chloride, ketone Moderate (ketone stabilizes) Specialty organic synthesis
Oxalyl Chloride C₂O₂Cl₂ 126.93 Two acyl chlorides High (di-chloride) Bulk chlorination, pharmaceuticals
4-Oxocyclohexanecarbonyl Chloride C₇H₉ClO₂ 160.60 Cyclohexane, ketone Low (steric hindrance) Cyclic compound synthesis
2-[2,4-Di-tert-pentylphenoxy]hexanoyl Chloride C₂₂H₃₅ClO₂ 367.96 Acyl chloride, bulky aryl ether Low (steric bulk) Surfactants, polymers

Industrial Relevance

  • Specialty Chemicals: Potential applications in synthesizing fragrances or polymers where a ketone moiety is critical.

Q & A

What are the recommended methods for synthesizing 4-Oxohexanoyl chloride in laboratory settings?

Basic Research Question
A common approach involves chlorinating 4-Oxohexanoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous methods for similar compounds (e.g., 4-Pentylbenzoyl chloride) involve refluxing the carboxylic acid with excess chlorinating agent under anhydrous conditions . Reaction progress can be monitored via FT-IR to confirm the disappearance of the -OH stretch (~2500-3300 cm⁻¹) and the emergence of the carbonyl chloride peak (~1800 cm⁻¹). Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity, with batch-specific analytical validation (e.g., NMR, GC-MS) recommended to ensure reproducibility .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
1H/13C NMR is essential for structural elucidation:

  • 1H NMR : Expected signals include a triplet for the α-CH₂ group (δ ~2.8 ppm) and a singlet for the ketone-adjacent methylene (δ ~3.2 ppm).
  • 13C NMR : The carbonyl chloride carbon typically resonates at δ ~170-175 ppm.
    FT-IR confirms the C=O stretch (~1800 cm⁻¹) and absence of hydroxyl groups. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 148.5 (exact mass dependent on isotopic composition). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy . For reproducibility, document instrument parameters (e.g., solvent, field strength) per IUPAC guidelines .

What safety protocols are essential when handling this compound?

Basic Research Question
Due to its reactivity and corrosivity:

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use face shields during transfers .
  • Ventilation : Conduct reactions in a fume hood with airflow ≥100 ft/min. Monitor airborne concentrations with real-time sensors (e.g., PID detectors) .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water due to violent hydrolysis .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

How can researchers resolve contradictions in reported reactivity data of this compound across studies?

Advanced Research Question
Discrepancies (e.g., varying yields in nucleophilic substitutions) may arise from differences in:

  • Moisture Control : Trace water accelerates hydrolysis; use Karl Fischer titration to quantify solvent dryness .
  • Catalytic Impurities : Metal contaminants (e.g., Fe³⁺) can alter reaction pathways. ICP-MS analysis of reagents is advised .
  • Reaction Kinetics : Perform time-resolved studies (e.g., in situ IR) to compare rate constants under standardized conditions .
    Systematic reviews (Cochrane criteria) should meta-analyze data subsets (e.g., anhydrous vs. ambient conditions) to identify confounding variables .

What strategies optimize the stability of this compound in storage for long-term experiments?

Advanced Research Question
Stability is pH- and temperature-sensitive:

  • Inert Atmosphere : Store under argon with molecular sieves (3Å) to scavenge moisture .
  • Thermal Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. A >5% increase in 4-Oxohexanoic acid indicates instability .
  • Lyophilization : For solid-state storage, pre-freeze at -80°C and lyophilize to minimize hydrolysis .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Nucleophilic Attack : Calculate activation energies for acylations with amines or alcohols to predict regioselectivity .
  • Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction rates in solvents like THF vs. DCM .
    Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .

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